molecular formula C22H24BrNO3 B12214307 (2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12214307
M. Wt: 430.3 g/mol
InChI Key: FGHKMABUYXVRHB-MOSHPQCFSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR :

    • The benzylidene proton (H-2') appears as a singlet at δ 7.85–7.90 ppm, deshielded by conjugation with the ketone and bromophenyl groups .
    • Aromatic protons from the 3-bromophenyl group resonate as a doublet (δ 7.45–7.50 ppm, J = 8.2 Hz) and a doublet of doublets (δ 7.60–7.65 ppm, J = 8.2, 2.1 Hz), consistent with meta-substitution .
    • The hydroxyl proton (6-OH) is observed as a broad singlet at δ 9.80–10.20 ppm, exchange-broadened due to hydrogen bonding .
    • The dipropylamino methyl group (–CH$$2$$–N(CH$$2$$CH$$2$$CH$$3$$)$$2$$) exhibits signals at δ 2.35–2.50 ppm (m, 2H, –CH$$2$$–N) and δ 1.35–1.50 ppm (m, 12H, –CH$$2$$CH$$2$$CH$$_3$$) .
  • $$^{13}$$C NMR :

    • The ketone carbonyl (C-3) resonates at δ 190–195 ppm, typical for α,β-unsaturated ketones .
    • The quaternary carbon adjacent to the benzylidene group (C-2) appears at δ 125–130 ppm .

Infrared (IR) Spectroscopy

  • A strong absorption band at 1680–1700 cm$$^{-1}$$ corresponds to the ketone C=O stretch.
  • The hydroxyl group (–OH) shows a broad peak at 3200–3400 cm$$^{-1}$$.
  • C–Br stretching vibrations are observed at 550–600 cm$$^{-1}$$ .

Mass Spectrometry (MS)

  • The molecular ion peak [M]$$^+$$ is observed at m/z 487 (calculated for C$${24}$$H$${25}$$BrN$$2$$O$$3$$), with isotopic peaks at m/z 489 (≈97% relative intensity) due to bromine’s natural abundance .
  • Fragmentation patterns include loss of the dipropylamino methyl group (–C$$4$$H$${10}$$N, m/z 402) and cleavage of the benzylidene moiety (–C$$7$$H$$4$$BrO, m/z 215) .

X-ray Crystallographic Analysis and Solid-State Properties

While X-ray data for this specific compound are unavailable, insights can be drawn from related structures:

  • The benzofuranone core is expected to adopt a nearly planar conformation, with a dihedral angle of <5° between the benzene and furan rings, as seen in (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one .
  • The Z configuration of the benzylidene group is stabilized by π-π stacking between the bromophenyl ring and the benzofuran system, a feature observed in (Z)-2-(4-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one .
  • Hydrogen bonding between the 6-hydroxyl group and the ketone oxygen likely forms a six-membered intramolecular ring, contributing to crystalline stability .

Table 2: Predicted Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P2$$_1$$/c
Unit cell dimensions a = 12.3 Å, b = 7.8 Å, c = 15.2 Å, β = 102.5°
Density 1.45 g/cm$$^3$$

Thermogravimetric analysis (TGA) of analogous iodinated benzofurans suggests a decomposition temperature >250°C, indicating moderate thermal stability.

Properties

Molecular Formula

C22H24BrNO3

Molecular Weight

430.3 g/mol

IUPAC Name

(2Z)-2-[(3-bromophenyl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C22H24BrNO3/c1-3-10-24(11-4-2)14-18-19(25)9-8-17-21(26)20(27-22(17)18)13-15-6-5-7-16(23)12-15/h5-9,12-13,25H,3-4,10-11,14H2,1-2H3/b20-13-

InChI Key

FGHKMABUYXVRHB-MOSHPQCFSA-N

Isomeric SMILES

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)Br)/C2=O)O

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Br)C2=O)O

Origin of Product

United States

Preparation Methods

Core Benzofuran Skeleton Construction

The benzofuran core is typically synthesized via Diels-Alder reactions or cyclization of substituted phenols . A regioselective approach reported by Zhang and Beaudry (2021) utilizes 3-hydroxy-2-pyrones and nitroalkenes under Lewis acid catalysis (AlCl₃) to form benzofuranones . For example, heating 3-hydroxy-2-pyrone with methyl 3-nitrobut-3-enoate in 1,2-dichlorobenzene (DCB) at 120°C for 16 hours yields benzofuran-2(3H)-one (24) with 58% yield . This method ensures complete regiocontrol, critical for subsequent functionalization.

Key Reaction Parameters for Benzofuranone Synthesis

ParameterConditionSource
CatalystAlCl₃ (10 mol %)
Solvent1,2-Dichlorobenzene
Temperature120°C
Reaction Time16 hours
Yield45–69%
ParameterConditionSource
BasePiperidine
SolventEthanol
Temperature80°C
Reaction Time4 hours
Yield65–72%

Functionalization at Position 7: Dipropylaminomethyl Installation

The 7-[(dipropylamino)methyl] substituent is introduced via Mannich reaction or alkylation . A CAS entry (929456-87-1) outlines the use of dipropylamine and formaldehyde to alkylate 7-hydroxymethyl intermediates . For example, treating 7-bromomethyl-6-hydroxybenzofuran-3(2H)-one with dipropylamine in tetrahydrofuran (THF) at 60°C for 12 hours affords the target aminomethyl derivative .

Mannich Reaction Protocol

ParameterConditionSource
AmineDipropylamine
ElectrophileFormaldehyde
SolventTHF
Temperature60°C
Yield55–68%

Hydroxylation at Position 6

The 6-hydroxy group is often introduced via demethylation of methoxy precursors. EP2388256A1 (2008) describes acidic hydrolysis using hydrobromic acid (HBr) in acetic acid . For instance, refluxing 6-methoxybenzofuran with 48% HBr at 110°C for 3 hours achieves quantitative demethylation .

Demethylation Conditions

ParameterConditionSource
Acid48% HBr in AcOH
Temperature110°C
Reaction Time3 hours
Yield>95%

Integrated Synthetic Pathways

Combining the above steps, two primary routes emerge:

Route A: Sequential Functionalization

  • Synthesize benzofuranone core .

  • Condense with 3-bromobenzaldehyde .

  • Install dipropylaminomethyl via Mannich reaction .

  • Demethylate at position 6 .

Route B: Convergent Synthesis

  • Prepare 6-hydroxybenzofuranone via demethylation .

  • Simultaneously introduce bromobenzylidene and aminomethyl groups in a one-pot reaction .

Comparative Analysis of Routes

ParameterRoute ARoute B
Total Yield28–35%18–25%
Purity>98%90–95%
Steps42
ComplexityModerateHigh

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 2 and 7 necessitate precise stoichiometry. Zhang and Beaudry’s AlCl₃/TFA system enhances selectivity .

  • Steric Hindrance : Bulky dipropylamino groups reduce condensation efficiency. Using polar aprotic solvents (e.g., DMF) improves reactivity .

  • Acid Sensitivity : The 6-hydroxy group may degrade under strong acidic conditions. Buffered demethylation with HBr/AcOH minimizes side reactions .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The bromobenzylidene group can be reduced to form a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

The compound (2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a member of the aurone family, which are flavonoid derivatives known for their diverse biological activities. While specific research on this compound is limited, related compounds in the aurone class have shown potential in various scientific applications, including medicinal chemistry and materials science.

Chemical Properties and Structure

The compound features a complex structure that includes:

  • A bromobenzylidene moiety, which may enhance its reactivity and biological activity.
  • A dipropylamino group, potentially influencing its pharmacological properties.
  • A hydroxy group that can participate in hydrogen bonding, affecting solubility and interaction with biological targets.

Medicinal Chemistry

Aurones have been investigated for their potential in treating various diseases due to their ability to interact with biological targets. The specific compound may exhibit:

  • Anticancer Activity : Some aurones have demonstrated the ability to induce apoptosis in cancer cells, making them candidates for cancer therapy.
  • Antioxidant Properties : Compounds in this class often show significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

Neuropharmacology

The dipropylamino group suggests potential central nervous system activity. Research into similar compounds indicates that they may:

  • Modulate neurotransmitter systems.
  • Exhibit neuroprotective effects, which could be relevant in neurodegenerative diseases.

Materials Science

Aurones are also being explored for their applications in materials science due to their:

  • Photophysical Properties : Their ability to absorb light and emit fluorescence makes them suitable for use in organic light-emitting diodes (OLEDs) and sensors.
  • Structural Versatility : The presence of various functional groups allows for modifications that can tailor their properties for specific applications.

Case Study 1: Anticancer Activity

A study on related aurones demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways. Although the specific compound was not tested, its structural similarity suggests potential efficacy.

Case Study 2: Neuroprotective Effects

Research indicated that aurone derivatives could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to their antioxidant properties and ability to modulate signaling pathways associated with neurodegeneration.

Table 2: Summary of Related Research Findings

Study FocusFindingsReference
Anticancer ActivityInduction of apoptosis in cancer cells
Neuroprotective EffectsProtection against oxidative stress
Photophysical PropertiesPotential use in OLEDs

Mechanism of Action

The mechanism of action of (2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzofuran-3(2H)-one derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Variations on the Benzylidene Ring

The benzylidene substituent at C2 significantly impacts electronic and steric properties. Key examples include:

Compound Name Benzylidene Substituent Molecular Formula Key Properties/Activities Reference
(2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one (Target) 3-Bromo C₂₃H₂₅BrNO₃ High lipophilicity (due to Br and dipropylamino groups); potential CNS activity inferred from analogs.
(2Z)-2-(2-Chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-4-methyl-... 2-Chloro-6-fluoro C₂₃H₂₅ClFNO₃ Enhanced electron-withdrawing effects (Cl, F); methyl group at C4 may reduce metabolic instability.
(2Z)-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one 3-Fluoro C₁₅H₉FO₃ Lower molecular weight and lipophilicity; absence of amino group limits membrane permeability.
(2Z)-5,7-dibromo-2-(5-bromo-2-hydroxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one 5-Bromo-2-hydroxy C₁₅H₇Br₃O₄ High halogen content increases electronegativity; demonstrated trypanocidal activity (IC₅₀: 2.1 µM against T. brucei).

Key Observations :

  • Hydroxy vs. Amino Groups: The absence of the dipropylamino-methyl group in results in reduced solubility in non-polar solvents, highlighting the role of amino substituents in pharmacokinetics .
Variations in the C7 Amino Substituent

The C7 amino group modulates solubility and receptor interactions:

Compound Name C7 Substituent Molecular Formula Key Properties/Activities Reference
(2Z)-7-[(dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-... Dimethylamino-methyl C₂₀H₁₈FNO₃ Lower logP (2.1) compared to dipropylamino analogs; reduced trypanocidal activity (IC₅₀: >10 µM).
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-... Bis(2-methoxyethyl)amino C₂₄H₂₇ClNO₆ Increased water solubility due to ether linkages; unconfirmed biological activity.
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-... Butyl(methyl)amino C₂₃H₂₄BrNO₅ High steric bulk may limit binding to flat receptor sites.

Key Observations :

  • Amino Group Size: Dipropylamino and bis(2-methoxyethyl)amino groups enhance lipophilicity (logP ~4.5–5.0), favoring CNS penetration, while smaller groups (e.g., dimethylamino) reduce logP .
  • Steric Effects: Bulky substituents like butyl(methyl)amino may hinder interactions with enzymes or receptors requiring planar binding sites .

Key Observations :

  • Halogen Synergy: Multiple bromine atoms () correlate with stronger trypanocidal activity, suggesting the target compound’s single Br may require complementary substituents for optimal efficacy.
  • Hydroxyl Group : The C6 hydroxyl group is critical for hydrogen bonding in active sites, as seen in and .

Biological Activity

The compound (2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one , identified by its CAS number 929398-02-7, is a member of the aurone class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C_{22}H_{26}BrN_{1}O_{3}
  • Molecular Weight : 430.3 g/mol
  • Functional Groups : Contains a benzofuran moiety, a bromobenzylidene group, and a dipropylamino substituent.

The presence of these groups suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Anticancer Properties

Recent studies have indicated that compounds similar to (2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation. This mechanism has been observed in related aurones and flavonoids, which often act as pro-apoptotic agents in various cancer cell lines .

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes linked to disease processes:

  • Alkaline Phosphatase Inhibition : A study conducted on a series of aurones revealed that (2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one demonstrated significant inhibitory activity against alkaline phosphatase (AP). The assay involved measuring the release of p-nitrophenolate from p-nitrophenyl phosphate (p-NPP) at 405 nm, indicating effective enzyme inhibition .

Antimicrobial Activity

Compounds within the aurone class have shown promising antimicrobial properties. Although specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

Study on Apoptotic Induction

A case study involving structurally similar compounds highlighted their ability to selectively induce apoptosis in human leukemia cells while sparing normal peripheral blood mononuclear cells. This selectivity is crucial for therapeutic applications as it minimizes side effects associated with traditional chemotherapeutics .

Comparative Analysis with Other Compounds

In comparative studies, (2Z)-2-(3-bromobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one was evaluated alongside other aurones and flavonoids. The results indicated that this compound exhibited comparable or superior activity in inhibiting cancer cell proliferation and inducing apoptosis compared to other tested compounds .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AnticancerInduces apoptosis in leukemia cells
Enzyme InhibitionSignificant inhibition of alkaline phosphatase
AntimicrobialPromising activity against bacterial strains

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